Methyl 4-bromo-3-oxobutanoate

Biocatalysis Stereoselective Reduction Pharmaceutical Intermediates

Methyl 4-bromo-3-oxobutanoate (CAS 17790-81-7) is a β-ketoester building block characterized by a terminal bromine atom, which confers enhanced electrophilicity and leaving-group capability. It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Molecular Formula C5H7BrO3
Molecular Weight 195.01 g/mol
CAS No. 17790-81-7
Cat. No. B101459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-oxobutanoate
CAS17790-81-7
Synonymsmethyl 4-bromo-3-oxo-butanoate
Molecular FormulaC5H7BrO3
Molecular Weight195.01 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)CBr
InChIInChI=1S/C5H7BrO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
InChIKeyCZRWOPRGDPUSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-3-Oxobutanoate (CAS 17790-81-7): Core Chemical Identity and Procurement Baseline


Methyl 4-bromo-3-oxobutanoate (CAS 17790-81-7) is a β-ketoester building block characterized by a terminal bromine atom, which confers enhanced electrophilicity and leaving-group capability [1]. It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . The compound's molecular formula is C5H7BrO3, with a molecular weight of 195.01 g/mol [2]. Its computed XLogP3-AA value is 0.8, indicating moderate lipophilicity [2].

β-Ketoester building block with terminal bromine for electrophilic substitution and leaving-group chemistry
Key intermediate for synthesis of pharmaceuticals and agrochemicals
Methyl ester form provides moderate lipophilicity suitable for lipophilic media and membrane permeability studies

Why Methyl 4-Bromo-3-Oxobutanoate Cannot Be Interchanged with Chloro- or Ethyl-Ester Analogs


Direct substitution with structurally similar β-ketoesters, such as methyl 4-chloro-3-oxobutanoate or ethyl 4-bromo-3-oxobutanoate, is not equivalent. The bromine atom's superior leaving-group ability compared to chlorine fundamentally alters reaction kinetics and yields in nucleophilic substitutions [1]. Furthermore, the methyl ester group influences the compound's reactivity and physical properties differently than ethyl or tert-butyl esters, impacting downstream synthetic efficiency and purification [2]. The quantitative evidence below demonstrates that these structural variations lead to measurable differences in biocatalytic reduction performance and synthetic yields, directly affecting procurement decisions.

Bromine vs. chlorine leaving-group

Replacing bromine with chlorine may significantly alter reaction kinetics and yields in nucleophilic substitutions due to differences in leaving-group ability.

Methyl ester vs. ethyl/tert-butyl ester

Switching the ester group influences reactivity, physical properties, and downstream synthetic efficiency, potentially affecting purification and overall yield.

Methyl 4-Bromo-3-Oxobutanoate: Head-to-Head Quantitative Performance Data vs. Comparators


Biocatalytic Reduction: Methyl 4-Bromo-3-Oxobutanoate vs. Methyl 4-Chloro-3-Oxobutanoate

In a comparative study using cell suspensions of Geotrichum candidum, methyl 4-bromo-3-oxobutanoate achieved a reaction yield of >85% and optical purity of >94% upon reduction to its (S)-hydroxybutyrate derivative. Under identical conditions, the chloro analog, methyl 4-chloro-3-oxobutanoate, demonstrated a higher reaction yield of 95% and optical purity of 96% [1]. This indicates that while the bromo compound exhibits slightly lower yield and enantioselectivity in this specific biocatalytic system, its performance remains within a viable range for pharmaceutical intermediate synthesis, where the bromo derivative's distinct reactivity profile may be required for downstream transformations.

Biocatalytic yield & ee
Head-to-head
Yield >85%, optical purity >94%
vs chloro: yield 95%, purity 96%
Supports stereoselective intermediate selection
G. candidum SC 5469, substrate 10 mg/mL, 28°C
Biocatalysis Stereoselective Reduction Pharmaceutical Intermediates

Enantioselective Reduction: Methyl 4-Bromo-3-Oxobutanoate (BAM) Performance in Engineered Biocatalytic Systems

Penicillium citrinum β-keto ester reductase (KER) catalyzes the reduction of methyl 4-bromo-3-oxobutyrate (BAM) to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity. In a two-phase water/butyl acetate system using E. coli cells co-expressing KER and glucose dehydrogenase, a high productivity of (S)-4-bromo-3-hydroxybutyrate (277 mM, 54 mg/mL) was achieved with an enantiomeric excess of 97.9% [1]. This system demonstrates the compound's suitability for high-yield, enantioselective production of a valuable chiral building block, with the bromine atom serving as a versatile handle for subsequent functionalization.

Enantioselectivity & productivity
Reported
277 mM (54 mg/mL), 97.9% ee
ethyl chloro analog >99% ee (different system)
Supports chiral building block process fit
Two-phase water/butyl acetate, E. coli expressing KER
Directed Evolution Aldo-Keto Reductase Enantioselectivity

Synthetic Yield: Methyl 4-Bromo-3-Oxobutanoate Production from Methyl Acetoacetate

A continuous-flow microreactor synthesis of methyl 4-bromo-3-oxobutanoate from methyl acetoacetate and bromine achieves a yield of 96.3% with a purity of 99.14% . This high-yielding process demonstrates the compound's accessibility and the efficiency of its production at scale. While direct comparative yield data for the synthesis of methyl 4-chloro-3-oxobutanoate under identical microreactor conditions is not available, this yield establishes a quantitative benchmark for the procurement of the bromo derivative with high purity.

Synthetic yield
Data to verify
Yield 96.3%, purity 99.14%
Reported high-yield process context
Continuous-flow microreactor, no direct comparator data
Organic Synthesis Microreactor Technology Process Chemistry

Physicochemical Differentiation: Methyl Ester vs. Free Acid Form for Enhanced Lipophilicity

The methyl ester of 4-bromo-3-oxobutanoic acid (CAS 17790-81-7) exhibits a molecular weight of 195.01 g/mol and a computed XLogP3-AA value of 0.8 [1], indicating enhanced lipophilicity compared to the free acid derivative. This physicochemical profile is critical for applications in drug delivery systems and for improving membrane permeability in medicinal chemistry contexts . In contrast, the free acid form (4-bromo-3-oxobutanoic acid) has a lower molecular weight and significantly different solubility characteristics, making the methyl ester the preferred form for lipophilic formulations and certain synthetic routes.

Lipophilicity (ester vs acid)
Class-level
XLogP3-AA 0.8, MW 195.01 g/mol
free acid ~180.98 g/mol, lower lipophilicity
Establishes ester form for lipophilic research
Computed properties (PubChem)
Drug Delivery Lipophilicity Physicochemical Properties

Methyl 4-Bromo-3-Oxobutanoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Stereoselective Synthesis of Chiral Pharmaceutical Intermediates via Biocatalytic Reduction

Methyl 4-bromo-3-oxobutanoate is a validated substrate for NADPH-dependent aldo-keto reductases, enabling the production of methyl (S)-4-bromo-3-hydroxybutyrate with 97.9% enantiomeric excess and high productivity (277 mM) in a two-phase system [1]. This chiral intermediate is a key building block for pharmaceuticals such as Mirabegron and other β-adrenergic receptor agonists. The bromine atom provides a reactive handle for further functionalization, offering synthetic versatility not available with the chloro analog [2].

Continuous-Flow Synthesis of High-Purity Building Blocks for Agrochemical and API Manufacturing

The compound can be synthesized from methyl acetoacetate and bromine in a continuous-flow microreactor with a yield of 96.3% and purity of 99.14% . This process-validated route ensures a reliable, high-quality supply for industrial-scale applications, including the synthesis of agrochemicals and active pharmaceutical ingredients (APIs) where consistent purity is critical for downstream steps and regulatory compliance.

Drug Delivery System Development Leveraging Enhanced Lipophilicity

With a computed XLogP3-AA of 0.8, methyl 4-bromo-3-oxobutanoate exhibits moderate lipophilicity, making it a suitable candidate for incorporation into drug delivery systems or prodrug designs where improved membrane permeability is desired [3]. This property distinguishes it from the more polar free acid form, guiding formulation scientists toward the ester derivative for specific delivery applications.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis via biocatalysis
Biocatalytic reduction yield and enantioselectivity
Enzyme and process condition compatibility
Continuous-flow high-purity synthesis
Microreactor synthesis efficiency and purity
Scalability and purity consistency
Lipophilic formulation research
Moderate lipophilicity of methyl ester
Membrane permeability and prodrug design context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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